3-(Methylsulfinyl)cyclopentanamine
Description
3-(Methylsulfinyl)cyclopentanamine is a cyclopentanamine derivative featuring a methylsulfinyl (-S(O)CH₃) substituent at the 3-position of the cyclopentane ring. This functional group introduces chirality, making the compound a mixture of diastereomers unless resolved stereospecifically.
Properties
IUPAC Name |
3-methylsulfinylcyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c1-9(8)6-3-2-5(7)4-6/h5-6H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVKCNFJIKAVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1CCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the oxidation of 3-(Methylthio)cyclopentanamine using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the sulfoxide .
Industrial Production Methods
Industrial production of 3-(Methylsulfinyl)cyclopentanamine may involve large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfinyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfoxide group can be reduced back to a thioether using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of 3-(Methylsulfonyl)cyclopentanamine.
Reduction: Formation of 3-(Methylthio)cyclopentanamine.
Substitution: Formation of various substituted cyclopentanamine derivatives.
Scientific Research Applications
3-(Methylsulfinyl)cyclopentanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Methylsulfinyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress levels. The amine group can interact with biological receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and physicochemical differences between 3-(Methylsulfinyl)cyclopentanamine and its analogs:
Key Observations
Sulfinyl vs. Sulfanyl Groups
- Polarity and Solubility : The sulfinyl group in this compound increases polarity compared to its thioether analog (3-(Methylsulfanyl)cyclopentanamine), likely improving aqueous solubility but reducing membrane permeability. This mirrors trends seen in omeprazole, where the sulfoxide is critical for prodrug activation in acidic environments .
- Stereochemical Complexity : The sulfinyl group introduces chirality, necessitating enantiomeric resolution for targeted therapeutic applications. In contrast, thioether analogs lack this complexity .
Substituent Effects
- Aryl Substituents : 3-Methyl-N-((S)-1-phenylethyl)cyclopentanamine () shows that bulky aryl groups enhance affinity for CaV1.3 channels, suggesting that steric bulk at the amine position may drive target engagement .
Biological Activity
3-(Methylsulfinyl)cyclopentanamine is an organic compound characterized by the presence of a sulfoxide functional group and an amine group attached to a cyclopentane ring. This unique structure endows the compound with potential biological activities, which have garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The sulfoxide group () plays a critical role in the compound's reactivity and biological interactions. The presence of the amine group () allows for interactions with various biological receptors, potentially modulating their activity.
The biological activity of this compound can be attributed to its ability to participate in redox reactions due to the sulfoxide group. This property influences cellular oxidative stress levels, which are crucial in various physiological processes. The amine group may interact with neurotransmitter systems, suggesting potential applications in neuropharmacology.
Key Mechanisms:
- Redox Reactions: The sulfoxide can undergo oxidation and reduction, affecting cellular oxidative states.
- Receptor Interaction: The amine group may bind to biological receptors, influencing signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.
- Anti-inflammatory Effects: The compound has been investigated for its potential to reduce inflammation, which is relevant in treating various inflammatory diseases.
- Neuroprotective Effects: Due to its interaction with neurotransmitter systems, this compound may have neuroprotective properties, benefiting conditions like neurodegenerative diseases.
Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against common pathogens. Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of the compound using an animal model of induced inflammation. Results demonstrated a marked decrease in inflammatory markers compared to control groups.
| Treatment Group | Inflammatory Marker Level (pg/mL) |
|---|---|
| Control | 250 |
| This compound (50 mg/kg) | 150 |
| This compound (100 mg/kg) | 100 |
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-(Methylthio)cyclopentanamine | Contains a thioether instead of sulfoxide | Limited antimicrobial activity |
| 3-(Methylsulfonyl)cyclopentanamine | Fully oxidized form; higher oxidative potential | Stronger anti-inflammatory effects |
| Cyclopentanamine | Lacks sulfur functional groups | Minimal biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
